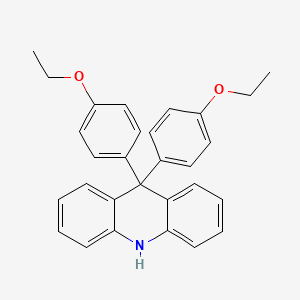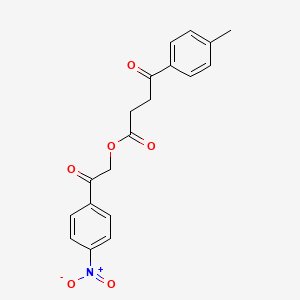amino]-N-(3-methylbutyl)benzamide](/img/structure/B4966395.png)
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a protein called heat shock protein 90 (Hsp90), which plays a crucial role in the regulation of cellular processes.
Mécanisme D'action
The mechanism of action of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide involves the inhibition of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide, which is a chaperone protein that plays a critical role in the folding and stabilization of other proteins. By inhibiting 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide, 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide disrupts the stability of many oncogenic proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide are primarily related to its inhibition of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide. This inhibition leads to the degradation of many oncogenic proteins, ultimately inhibiting cancer cell growth. Additionally, it has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide for lab experiments is its potency as an 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide inhibitor. This makes it a valuable tool for studying the role of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide in cellular processes and disease states. However, its potency also presents a limitation, as it can lead to off-target effects and toxicity in non-cancer cells.
Orientations Futures
There are several exciting future directions for the study of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide. One potential area of research is the development of more potent and selective 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide inhibitors for use in cancer therapy. Additionally, further studies are needed to investigate the potential use of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide in treating neurodegenerative diseases. Finally, the use of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation, should also be explored.
Méthodes De Synthèse
The synthesis of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with methylamine, followed by the reaction of the resulting product with 3-methylbutylamine and 4-aminobenzamide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of 4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide, which is overexpressed in cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15(2)13-14-21-20(23)16-5-7-17(8-6-16)22(3)27(24,25)19-11-9-18(26-4)10-12-19/h5-12,15H,13-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXGPZFTUPPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]-N-(3-methylbutyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-dichlorophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4966338.png)
![ethyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4966345.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanol](/img/structure/B4966348.png)
![N-allyl-N'-cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4966356.png)

![dimethyl 3,3'-{tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(1-oxo-2,1-ethanediyl)imino]}dibenzoate](/img/structure/B4966371.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B4966394.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B4966399.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4966410.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B4966417.png)
